Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with a piperidine derivative under suitable conditions.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride is unique due to its specific combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈ClN₃O₂, with a molecular weight of approximately 265.31 g/mol. The compound features a pyrimidine ring substituted with a piperidine group, which is crucial for its biological activity and potential applications in pharmaceuticals. The hydrochloride salt form improves solubility and stability, making it suitable for various formulations .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogues have shown effectiveness against various bacterial strains:
Compound | Bacterial Strain | Activity |
---|---|---|
Compound A | E. coli | IC₅₀ = 50 µM |
Compound B | S. aureus | IC₅₀ = 40 µM |
These findings suggest that modifications in the structure of the compound can enhance its antibacterial efficacy .
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 28.0 | EGFR-TK inhibition |
HT-29 (Colon) | 22.5 | Induction of apoptosis |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth .
Case Studies
- Study on Antifibrotic Effects : A study evaluated the antifibrotic activity of this compound using Picro-Sirius red staining and hydroxyproline assays. Results indicated a significant reduction in collagen expression in treated cells, suggesting potential for development as an antifibrotic agent .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
Pharmacokinetics and Binding Affinity
Understanding the pharmacokinetics and binding affinity of this compound is essential for predicting its behavior in biological systems. Interaction studies have shown that it binds effectively to several biological targets, which may correlate with its observed biological activities:
Target | Binding Affinity (Ki) |
---|---|
EGFR | 15 nM |
PDGFR | 10 nM |
These interactions suggest that the compound could be further developed as a targeted therapeutic agent .
Properties
Molecular Formula |
C12H18ClN3O2 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;/h7-9,13H,2-6H2,1H3;1H |
InChI Key |
XEQVSHLWENNAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl |
Origin of Product |
United States |
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